N,4-Dimethyl-N-phenylbenzenesulfonamide
CAS No.: 599-62-2
Cat. No.: VC21328814
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 599-62-2 |
---|---|
Molecular Formula | C14H15NO2S |
Molecular Weight | 261.34 g/mol |
IUPAC Name | N,4-dimethyl-N-phenylbenzenesulfonamide |
Standard InChI | InChI=1S/C14H15NO2S/c1-12-8-10-14(11-9-12)18(16,17)15(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Standard InChI Key | HEFFCQILGLLHQC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Basic Identification Data
N,4-Dimethyl-N-phenylbenzenesulfonamide is identified by its CAS number 599-62-2 and molecular formula C₁₄H₁₅NO₂S . The compound is characterized by a sulfonamide group (-SO₂N-) that bridges two aromatic rings, with methyl substituents at the para-position of one benzene ring and at the nitrogen atom.
Parameter | Value |
---|---|
CAS Number | 599-62-2 |
Molecular Formula | C₁₄H₁₅NO₂S |
Molecular Weight | 261.34 g/mol |
IUPAC Name | N,4-dimethyl-N-phenylbenzenesulfonamide |
Common Synonyms | 4-methyl-N-methyl-N-phenylbenzenesulfonamide, N-methyl-N-phenyl-p-toluenesulfonamide |
Physical Characteristics
The physical properties of N,4-Dimethyl-N-phenylbenzenesulfonamide contribute to its stability and behavior in various conditions, which is essential for understanding its applications in chemical reactions and biological systems.
Property | Value |
---|---|
Physical State | Solid |
Density | 1.224 g/cm³ |
Boiling Point | 391.7°C at 760 mmHg |
Flash Point | 190.7°C |
Exact Mass | 261.08200 |
LogP | 3.90090 |
Topological Polar Surface Area | 45.76 Ų |
Index of Refraction | 1.604 |
The relatively high boiling and flash points indicate significant thermal stability, while the LogP value suggests moderate lipophilicity, which can influence its absorption and distribution in biological systems .
Structural Characteristics
Molecular Structure
The compound features a central sulfonamide group that connects two aromatic rings. The nitrogen atom of the sulfonamide is substituted with both a phenyl ring and a methyl group, while the benzene ring attached to the sulfonyl group bears a methyl substituent at the para position.
Crystallographic studies have revealed that the ortho-methyl groups in the sulfonyl benzene ring orient themselves away from the S=O bonds but in the direction of N-H bonds. The two benzene rings in the compound are tilted relative to each other by approximately 67.5°, which significantly affects its three-dimensional structure and reactivity .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural confirmation of N,4-Dimethyl-N-phenylbenzenesulfonamide. The compound exhibits characteristic peaks in its ¹H NMR spectrum that correspond to the aromatic protons and methyl groups.
Synthesis Methods
Standard Synthetic Route
The synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide can be achieved through several methods. One established approach involves the reaction of N-methylbenzenamine with sodium p-toluenesulfinate in the presence of copper(II) bromide and pyridine .
The reaction is typically carried out as follows:
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N-methylbenzenamine (0.6 mmol), pyridine (1 mmol), CuBr₂ (0.1 mmol), and sodium p-toluenesulfinate (0.5 mmol) are combined in DMSO (2 mL).
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The mixture is stirred at 100°C for 24 hours under an oxygen atmosphere.
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After cooling to room temperature, water is added, and the product is extracted with diethyl ether.
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The solvent is removed, and the crude product is purified by column chromatography .
This method represents a copper-catalyzed oxidative sulfonylation of N-methylaniline, providing an efficient synthetic pathway to the target compound.
Alternative Synthesis Approaches
Alternative synthetic approaches have been documented, including the reaction of N-methyl-p-toluenesulfonamide with phenylmagnesium bromide (Grignard reagent) under controlled conditions. This method involves the nucleophilic attack of the Grignard reagent on the sulfonamide nitrogen, followed by elimination to form the N,4-dimethyl-N-phenylbenzenesulfonamide.
Chemical Reactivity
Oxidation Reactions
N,4-Dimethyl-N-phenylbenzenesulfonamide undergoes oxidation reactions with strong oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions primarily target the sulfonamide group and can lead to the formation of sulfone derivatives.
Reduction Reactions
Reduction of N,4-Dimethyl-N-phenylbenzenesulfonamide can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reactions typically result in the formation of amine derivatives through the cleavage of the S-N bond.
Substitution Reactions
The compound can participate in nucleophilic substitution reactions where the sulfonamide group acts as a leaving group. Various nucleophiles, including halides and alkoxides, can replace the sulfonamide moiety, leading to diverse structural derivatives.
Biological Activities
Antimicrobial Properties
Research has demonstrated that N,4-Dimethyl-N-phenylbenzenesulfonamide exhibits notable antimicrobial activities against various bacterial strains. The compound's effectiveness has been evaluated through minimum inhibitory concentration (MIC) studies against different pathogens.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 μg/mL |
Escherichia coli | 15 μg/mL |
Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest potential applications in antimicrobial development, particularly against common pathogens responsible for various infections.
Anticancer Properties
N,4-Dimethyl-N-phenylbenzenesulfonamide has shown promising anticancer activities in preliminary studies. The compound has been evaluated against several cancer cell lines, with varying degrees of effectiveness.
Cancer Cell Line | IC₅₀ (μM) | Notes |
---|---|---|
MCF-7 (Breast) | 5.0 | Significant inhibition observed |
HeLa (Cervical) | 3.5 | Promising results for further study |
A549 (Lung) | 6.2 | Moderate activity |
The anticancer mechanism appears to involve inhibition of cell proliferation, suggesting potential therapeutic applications in oncology research.
Crystallographic Analysis
X-ray crystallographic studies have provided detailed structural information about N,4-Dimethyl-N-phenylbenzenesulfonamide in its solid state. The conformations of the N—C bonds in the C—SO₂—NH—C segments of the structure have "trans" torsions with respect to the S═O bonds.
The torsion angles of the C—SO₂—NH—C groups have been measured at approximately 46-48°. The ortho-methyl groups in the sulfonyl benzene rings orient themselves away from the S═O bonds. The dihedral angle between the two benzene rings is approximately 67.5°, which significantly influences the compound's three-dimensional structure and intermolecular interactions .
In the crystal structure, N—H⋯O and C—H⋯O hydrogen bonds pack the molecules into one-dimensional chains in different directions, resulting in a two-dimensional network. This packing arrangement contributes to the stability of the crystal structure and influences the compound's solid-state properties .
Comparison with Similar Compounds
N,4-Dimethyl-N-phenylbenzenesulfonamide shares structural similarities with several related sulfonamide compounds, yet possesses distinct characteristics that differentiate it from its analogs.
Compound | Key Differences from N,4-Dimethyl-N-phenylbenzenesulfonamide |
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N-Methyl-p-toluenesulfonamide | Lacks the N-phenyl substituent |
N-Phenylbenzenesulfonamide | Lacks the N-methyl and 4-methyl substituents |
N-Methyl-N-phenylbenzenesulfonamide | Lacks the 4-methyl substituent on the benzene ring |
3,4-dimethyl-N-phenylbenzenesulfonamide | Has methyl groups at positions 3 and 4 instead of just position 4 |
The presence of both methyl and phenyl substituents on the sulfonamide nitrogen in N,4-Dimethyl-N-phenylbenzenesulfonamide confers unique reactivity patterns and biological properties compared to these related compounds .
Research and Industrial Applications
Chemical Research Applications
N,4-Dimethyl-N-phenylbenzenesulfonamide serves as a valuable reagent in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives. Its well-defined reactivity profile makes it useful for studying sulfonamide chemistry and developing new synthetic methodologies.
The compound has been employed in studies investigating copper-catalyzed sulfonylation reactions and mechanisms of sulfonamide formation. These investigations contribute to the broader understanding of sulfonamide chemistry and catalytic processes .
Medicinal Chemistry Applications
The biological activities exhibited by N,4-Dimethyl-N-phenylbenzenesulfonamide make it a compound of interest in medicinal chemistry research. Its antimicrobial and anticancer properties suggest potential applications in drug discovery and development.
Current research is exploring the relationship between the structural features of this compound and its biological activities, aiming to develop more potent and selective derivatives for therapeutic applications.
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